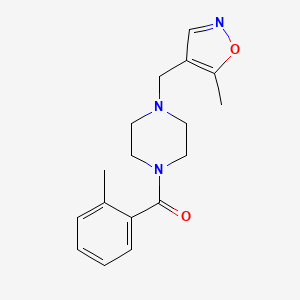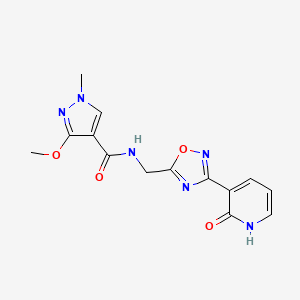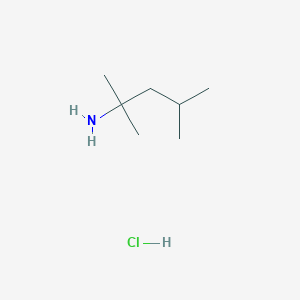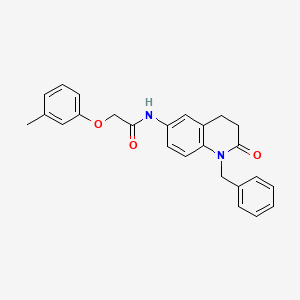
methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate” is a chemical compound that belongs to the class of heterocyclic compounds known as 4H-pyrans . It has a structural core motif that has received increasing attention due to its potential pharmacological properties .
Synthesis Analysis
The synthesis of this compound has been achieved through a green and facile method. It involves a four-component reaction of aromatic aldehydes, malononitrile, hydrazine hydrate, and dimethyl acetylene dicarboxylate in water without any catalyst . Another method involves the use of a nanostructured Na2CaP2O7 catalyst in a heterogeneous medium . This catalyst, due to its non-toxicity and large surface area, offers good yields with minimum by-product generation .Molecular Structure Analysis
The molecular structure of this compound includes a 4H-pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and a double bond . The compound also contains functional groups such as an amino group (-NH2), a cyano group (-CN), a methoxy group (-OCH3), and a carboxylate ester group (-COOCH3) .Chemical Reactions Analysis
In the synthesis process, the carbonyl group of the aromatic aldehyde is activated, increasing its susceptibility to nucleophilic attack by malononitrile, resulting in the Knoevenagel condensation product . The reaction proceeds via a one-pot approach, which is efficient and environmentally friendly .Applications De Recherche Scientifique
Synthesis Applications
This compound is used in multi-component chemical reactions, particularly in the synthesis of pyrano[2,3-c]pyrazole derivatives . These derivatives are of interest due to their potential pharmacological activities.
Green Chemistry
In green chemistry, this compound is mentioned as part of an efficient and eco-friendly one-pot protocol for synthesis without requiring a catalyst . This aligns with the principles of green chemistry, which aim to reduce waste and avoid the use of hazardous substances.
Orientations Futures
Given the potential pharmacological properties of this compound, future research could focus on exploring its biological activities in more detail . Additionally, the development of more efficient and environmentally friendly synthesis methods for this compound could also be a focus of future research .
Mécanisme D'action
Target of Action
4h-pyran derivatives, to which this compound belongs, have been known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The synthesis of 4h-pyran derivatives, including this compound, involves a one-pot approach using a nanostructured catalyst . The interaction of the compound with its targets would result in changes at the molecular level, potentially altering the function of the target proteins or enzymes.
Propriétés
IUPAC Name |
methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-9-13(16(19)21-3)14(12(8-17)15(18)22-9)10-4-6-11(20-2)7-5-10/h4-7,14H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBSDGZJJZOEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide](/img/structure/B2918331.png)
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2918332.png)


![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B2918338.png)
![tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2918339.png)
![N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2918340.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2918341.png)


![2-[(2-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine](/img/structure/B2918345.png)

![N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2918348.png)